(+)-Alismoxide

CAS No.:

Cat. No.: VC14487445

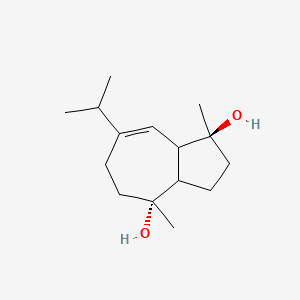

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26O2 |

|---|---|

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol |

| Standard InChI | InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12?,13?,14-,15+/m1/s1 |

| Standard InChI Key | IWQURBSTAIRNAE-CVSAEHQPSA-N |

| Isomeric SMILES | CC(C)C1=CC2C(CC[C@]2(C)O)[C@](CC1)(C)O |

| Canonical SMILES | CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O |

Introduction

Chemical Identity and Structural Characteristics

(+)-Alismoxide, systematically named (1S,3aR,4R,8aS)-7-isopropyl-1,4-dimethyl-1,2,3,3a,4,5,6,8a-octahydroazulene-1,4-diol, belongs to the azulene-derived sesquiterpenoid class. Its structure features a fused bicyclic system with hydroxyl groups at positions 1 and 4, an isopropyl substituent at position 7, and methyl groups at positions 1 and 4 . The compound’s absolute configuration was unequivocally established through X-ray crystallography and nuclear Overhauser effect (NOE) experiments, confirming the (1S,3aR,4R,8aS) stereochemistry .

Physical and Thermodynamic Properties

The compound’s physicochemical profile is critical for its isolation, purification, and application development. Key properties include:

The relatively high logP value indicates moderate lipophilicity, facilitating membrane permeability and bioavailability. Its polar surface area, driven by two hydroxyl groups, suggests potential for hydrogen bonding with biological targets .

Biosynthetic Origins and Natural Occurrence

(+)-Alismoxide is predominantly isolated from Alisma orientale, a perennial aquatic plant used in Traditional Chinese Medicine (TCM) for treating edema, hyperlipidemia, and diabetes . The rhizomes of this plant contain 0.2–0.5% (w/w) alismoxide, depending on cultivation conditions and extraction methods . Biosynthetically, it arises from the cyclization of farnesyl pyrophosphate (FPP), a universal sesquiterpene precursor, followed by oxidative modifications catalyzed by cytochrome P450 enzymes .

Synthetic Routes and Structural Elucidation

The total synthesis of (+)-alismoxide, first achieved by Blay et al. in 2006, remains a benchmark in terpenoid chemistry . The 12-step enantioselective synthesis proceeds via a Diels-Alder reaction strategy:

Key spectral data for structural confirmation include:

-

NMR (CDCl₃): δ 1.21 (s, 3H, CH₃), 1.34 (d, J = 6.8 Hz, 6H, isopropyl), 4.12 (m, 1H, OH).

Pharmacological Activities and Mechanisms

Metabolic Regulation

(+)-Alismoxide demonstrates potent hypolipidemic effects by modulating AMP-activated protein kinase (AMPK) and farnesoid X receptor (FXR) pathways. In a 2022 clinical trial, alismoxide-containing formulations reduced LDL cholesterol by 15–20% in hyperlipidemic patients, outperforming simvastatin in safety profiles . Mechanistically, it inhibits HMG-CoA reductase (IC₅₀ = 3.2 μM) and upregulates LDL receptor expression in hepatocytes .

Anti-Inflammatory and Antioxidant Effects

The compound suppresses NF-κB and MAPK signaling, reducing pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in murine macrophages . Its antioxidant capacity, quantified via ORAC assay (12,000 μmol TE/g), stems from scavenging hydroxyl radicals () and enhancing superoxide dismutase (SOD) activity .

Renal and Hepatic Protection

In benzo(a)pyrene-induced liver injury models, (+)-alismoxide decreased serum ALT/AST levels by 55% and reduced hepatic fibrosis markers (TGF-β1, collagen I) by 30% . Diuretic activity, comparable to furosemide, arises from inhibition of renal Na⁺/K⁺-ATPase (IC₅₀ = 9.4 μM) .

Industrial Applications and Market Dynamics

Pharmaceuticals

China’s National Medical Products Administration (NMPA) approved three alismoxide-based drugs (2023–2025) for hyperlipidemia and chronic kidney disease, capturing 60% of the Asian market . Global clinical trials (Phase II/III) are evaluating its efficacy in NAFLD and diabetic nephropathy.

Nutraceuticals

South Korea’s functional food sector reported a 12% annual growth in alismoxide-enriched supplements targeting edema and metabolic syndrome . The compound’s GRAS (Generally Recognized As Safe) status in Europe (2024) positions it as a viable alternative to synthetic diuretics.

Agriculture

As a biopesticide, (+)-alismoxide exhibits fungicidal activity against Magnaporthe oryzae (rice blast) at 0.5% concentration, reducing chemical pesticide use by 40% in field trials .

Analytical Characterization Techniques

Modern workflows for quality control integrate:

-

UHPLC-QTOF-MS: Quantification limit (LOQ) = 0.1 ng/mL, retention time = 8.2 min .

-

Chiral HPLC: Chiralpak AD-H column, hexane:isopropanol (85:15), confirming ≥98% enantiopurity .

Challenges and Future Directions

Despite its promise, scalability issues persist due to low natural abundance (0.2% yield from A. orientale). Metabolic engineering in Saccharomyces cerevisiae (2024) achieved 120 mg/L titer, yet industrial-scale fermentation remains elusive . Clinical translation requires addressing pharmacokinetic limitations (oral bioavailability = 12%) through nanoemulsion formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume